molecular formula C16H13ClN2O2 B1280987 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline CAS No. 286371-65-1

6-(Benzyloxy)-4-chloro-7-methoxyquinazoline

Cat. No.: B1280987
CAS No.: 286371-65-1
M. Wt: 300.74 g/mol
InChI Key: RQNQROBHHNEDMF-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-4-chloro-7-methoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in the development of pharmaceuticals. The presence of benzyloxy, chloro, and methoxy substituents on the quinazoline ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chloro-7-methoxyquinazoline.

    Benzyloxy Substitution: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 4-chloro-7-methoxyquinazoline with benzyl alcohol in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-4-chloro-7-methoxyquinazoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of 6-(Benzyloxy)-4-amino-7-methoxyquinazoline or 6-(Benzyloxy)-4-thio-7-methoxyquinazoline.

    Oxidation: Formation of this compound-5,8-dione.

    Reduction: Formation of 6-(Benzyloxy)-4-chloro-7-methoxytetrahydroquinazoline.

Scientific Research Applications

6-(Benzyloxy)-4-chloro-7-methoxyquinazoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new drugs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinazoline: Lacks the benzyloxy and methoxy groups, resulting in different chemical reactivity and biological activity.

    7-Methoxyquinazoline: Lacks the chloro and benzyloxy groups, affecting its overall properties.

    6-Benzyloxyquinazoline: Lacks the chloro and methoxy groups, leading to variations in its chemical behavior.

Uniqueness

6-(Benzyloxy)-4-chloro-7-methoxyquinazoline is unique due to the combination of benzyloxy, chloro, and methoxy substituents on the quinazoline ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

4-chloro-7-methoxy-6-phenylmethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-20-14-8-13-12(16(17)19-10-18-13)7-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNQROBHHNEDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465572
Record name 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286371-65-1
Record name 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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